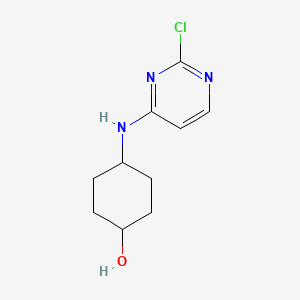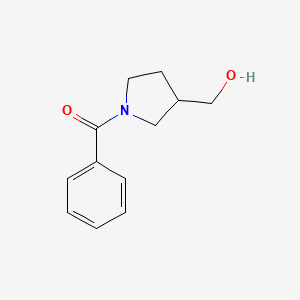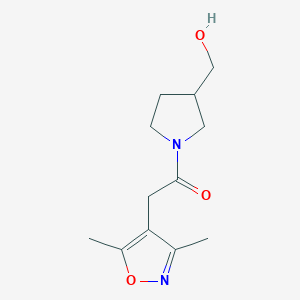![molecular formula C10H8ClN3O B1467181 1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1469135-40-7](/img/structure/B1467181.png)
1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
The compound “1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of the triazole class of compounds . Triazoles are a group of five-membered ring compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the intermediates and the product in the synthesis of ketamine were characterized by 1H-NMR and IR spectroscopies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a compound can be complex and varied. In the case of ketamine, the synthesis involved reactions such as dehydration, oxidation, imination, and rearrangement .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the physical and chemical properties of ketamine were determined using techniques such as 1H-NMR and IR spectroscopies .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
A significant application of triazole derivatives, including those related to the specified compound, is in the development of potential antimicrobial and antioxidant agents. For instance, Bhat et al. (2016) synthesized a new series of triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach, displaying broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were characterized using various spectroscopic methods and evaluated for their in vitro anti-bacterial, anti-fungal, and antioxidant activities, with some showing promising results comparable to standard drugs like Ciprofloxacin in molecular docking studies (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Crystal Structure and α-Glycosidase Inhibition
Another study by Gonzaga et al. (2016) focused on the crystal structure of triazole derivatives, noting their active α-glycosidase inhibition properties. This research provides insights into the structural basis for the biological activity of these compounds, potentially guiding the design of new therapeutic agents (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) utilized a triazole-containing compound as a starting point to synthesize derivatives that were screened for their lipase and α-glucosidase inhibition activities. The study identified compounds with significant anti-lipase and anti-α-glucosidase activities, highlighting the therapeutic potential of triazole derivatives in treating conditions related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).
Molecular and Electronic Analysis
Research on the molecular and electronic properties of heterocyclic compounds, including triazoles, has been conducted to explore their nonlinear optical and spectroscopic characteristics. Beytur and Avinca (2021) performed experimental and DFT calculations to analyze the properties of 3-substituted triazol-5-ones, which can have applications in the development of new materials with specific electronic and optical features (Beytur & Avinca, 2021).
Mecanismo De Acción
Triazoles
are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Chlorophenyl compounds
, on the other hand, are aromatic compounds that contain a phenyl group (a six-membered carbon ring) and a chlorine atom. They are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Safety and Hazards
The safety and hazards of a compound depend on its chemical structure and properties. It’s important to handle all chemicals with care and use appropriate safety measures. For instance, one should ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Direcciones Futuras
The future directions in the study of a compound depend on its potential applications and the current state of research. For instance, triazole compounds have been extensively studied due to their versatile biological activities and are present in a number of drug classes . Therefore, future research may focus on discovering new biological activities of triazole compounds and developing more efficient synthesis methods.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJYQRANDOAAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)
![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)
![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)
![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)
![2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467109.png)


![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)


![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B1467119.png)
![[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467120.png)
